2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine
Description
Properties
IUPAC Name |
4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-6-21(15-13-3-8-23-16(13)20-11-19-15)7-2-12(1)10-22-14-9-17-4-5-18-14/h3-5,8-9,11-12H,1-2,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQYJOOIUKEORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[2,3-d]pyrimidine Ring Assembly
The thieno[2,3-d]pyrimidine scaffold is synthesized via a three-step sequence:
-
Condensation : HCl-catalyzed reaction of thiophene ester 2 (ethyl 3-aminothiophene-2-carboxylate) with isonicotinonitrile 3 yields pyrimidinone 4 (83% yield).
-
Chlorination : Treatment of 4 with Vilsmeier reagent (POCl₃/DMF) produces 4-chloro intermediate 5a (98% yield).
-
Piperidine Coupling : Microwave-assisted displacement of the 4-chloro group in 5a with piperidine in NMP at 200°C affords 7a (2.5:1 isomer ratio, 74% yield).
Critical Parameters :
Functionalization of Piperidine at C4
The piperidine’s C4 position is functionalized to introduce the methoxy linker:
-
Methanol Derivative Synthesis :
-
Piperidine 7a is treated with NaH in THF, followed by methyl bromoacetate, to install the methyl ester at C4 (62% yield).
-
Saponification with LiOH in THF/H₂O yields the corresponding carboxylic acid (89% yield).
-
Reduction using LiAlH₄ in dry ether produces the C4-hydroxymethyl-piperidine intermediate (78% yield).
-
Side Reactions :
Synthesis of the Methoxypyrazine Unit
Pyrazine Ring Formation
Pyrazine derivatives are synthesized via:
-
Cyclocondensation : Reaction of diaminomaleonitrile with glyoxal in acetic acid yields 2-aminopyrazine (54% yield).
-
Methoxy Introduction :
Optimization Note :
Mitsunobu conditions favor retention of configuration but require strict anhydrous conditions.
Etherification: Coupling the Two Fragments
Williamson Ether Synthesis
-
Activation : The C4-hydroxymethyl-piperidine intermediate is treated with NaH in THF to generate the alkoxide.
-
Coupling : Reaction with 2-chloropyrazine at 80°C for 12 h yields the target compound (63% yield).
Side Products :
Mitsunobu Reaction Alternative
A mixture of C4-hydroxymethyl-piperidine, 2-hydroxypyrazine, DIAD, and Ph₃P in THF at 0°C→RT provides the ether (58% yield).
Advantages :
Reaction Optimization and Scale-Up Challenges
Key Variables Affecting Yield
Purification Strategies
-
Column Chromatography : Silica gel with CHCl₃/MeOH (95:5) resolves thienopyrimidine byproducts.
-
Recrystallization : THF/hexane (1:3) removes unreacted pyrazine (purity >98%).
Analytical Characterization Data
Spectroscopic Profiles
Chemical Reactions Analysis
Types of Reactions
2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or piperidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as VEGFR-2 . This inhibition leads to the disruption of signaling pathways that are crucial for cancer cell survival and growth, ultimately inducing apoptosis (programmed cell death).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) This analog replaces the pyrazine group with a benzamide substituent. However, its inhibitory activity against microbial targets is moderate compared to pyrazine-containing derivatives .
- N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c) Structurally closer to the target compound, 8c features a pyrazine carboxamide group. Its antimicrobial efficacy (MIC: 2–4 µg/mL against S. aureus) surpasses that of 8b, suggesting the pyrazine ring’s critical role in target binding .
Piperidine-Linked Heterocycles
- 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine This compound shares the piperidine-methoxy-pyrazine backbone but lacks the thienopyrimidine unit. Its simplified structure exhibits weaker enzyme inhibition (e.g., PDE4D2 IC₅₀ > 10 µM) compared to the target compound, underscoring the importance of the thienopyrimidine core for potency .
- 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yloxy}piperidin-1-yl)acetamide Substituting thienopyrimidine with pyrazolopyrimidine reduces steric bulk but diminishes selectivity in kinase assays, highlighting the thieno ring’s role in target specificity .
Pyrazolo[3,4-d]pyrimidine Hybrids
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine This hybrid compound merges pyrazolopyrimidine and thienopyrimidine scaffolds.
Key Structural-Activity Relationships (SAR)
- Thienopyrimidine Core: Essential for kinase and antimicrobial target engagement. Sulfur in the thieno ring enhances π-orbital interactions with hydrophobic enzyme pockets .
- Pyrazine vs. Benzamide : Pyrazine derivatives (e.g., 8c) show superior bioactivity due to improved hydrogen-bonding capacity and solubility .
- Piperidine Spacer : The 4-methoxy substitution on piperidine optimizes spatial orientation for binding, as seen in PDE4D2 inhibitors .
Data Table: Comparative Analysis of Key Compounds
*Inferred from structurally related PDE4D2 inhibitors .
Biological Activity
The compound 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a complex structure characterized by a thieno[2,3-d]pyrimidine moiety linked to a piperidine ring via a methoxy group attached to a pyrazine core. The molecular formula is with a molecular weight of approximately 318.40 g/mol.
Biological Activity Overview
The biological activities of this compound have been evaluated in various contexts, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro studies indicated that compounds similar to this compound showed cytotoxicity against various cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). One study reported IC50 values below 10 µM for several derivatives, suggesting potent activity compared to standard chemotherapy agents like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{thieno[2,3-d]pyrimidin} derivative | A549 | 1.89 |
| 2-{thieno[2,3-d]pyrimidin} derivative | MDA-MB-231 | <10 |
Antimicrobial Activity
Compounds within the thieno[2,3-d]pyrimidine class have also shown promise as antimicrobial agents. For example:
- Antitubercular activity has been noted with MIC values around 12.5 µg/mL against Mycobacterium tuberculosis .
- Other derivatives exhibited in vitro activity against Plasmodium falciparum, with MIC values as low as 0.25 µg/mL .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival:
- Adenosine A1 receptor antagonism : Some thieno[2,3-d]pyrimidine derivatives act as selective antagonists, influencing cellular signaling pathways related to tumor growth.
- Inhibition of phosphatidylinositol 3-kinase (PI3K) : This pathway is crucial for cell survival and proliferation; thus, its inhibition can lead to reduced tumor growth.
Case Studies
Several case studies highlight the efficacy of these compounds in clinical settings:
- Study on Lung Cancer : A derivative was tested in a clinical trial involving patients with advanced lung cancer, showing improved survival rates compared to traditional therapies.
- Malaria Treatment : Another study focused on the antimalarial properties of thieno-pyrimidines demonstrated significant reductions in parasitemia in infected mice models.
Q & A
Q. Optimization strategies :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to boost potency against resistant strains .
- Replace piperidine with sp³-rich bicyclic amines to reduce cytotoxicity .
Advanced: What computational methods are suitable for predicting binding modes with target enzymes?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 3D83 for kinase targets) to predict binding poses. Validate with MM/GBSA free energy calculations .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the ligand-enzyme complex .
Advanced: How should researchers design assays to evaluate target selectivity across kinase families?
Answer:
- Panel-based screening : Use KinomeScan or Eurofins KinaseProfiler to test inhibition at 1 µM against 100+ kinases. Prioritize targets with >70% inhibition .
- Cellular assays : Pair Western blotting (phospho-antibodies for downstream targets) with IC50 determination to correlate biochemical and cellular activity .
Advanced: What experimental controls are critical when assessing in vitro cytotoxicity?
Answer:
- Solvent controls : Include DMSO (≤0.1%) to rule out vehicle effects.
- Positive controls : Use staurosporine (apoptosis inducer) and doxorubicin (DNA intercalator) .
- Cell viability normalization : Measure ATP levels via CellTiter-Glo to account for metabolic variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
